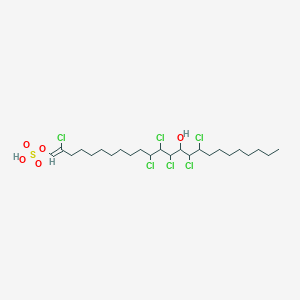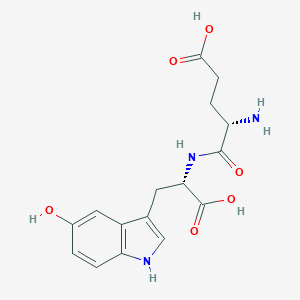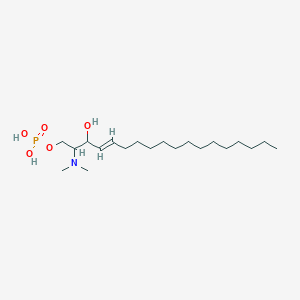
13-cis-12-(3'-Carboxyphenyl)retinoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
13-cis-12-(3'-Carboxyphenyl)retinoic acid (CCPR) is a synthetic retinoid derivative that has been used in scientific research for its potential in treating cancer and other diseases.
作用機序
13-cis-12-(3'-Carboxyphenyl)retinoic acid exerts its biological effects through binding to and activating retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This leads to the regulation of gene expression, particularly those involved in cell differentiation, proliferation, and apoptosis. This compound has also been shown to inhibit the activity of certain enzymes involved in angiogenesis and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells through the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes. It also inhibits angiogenesis by suppressing the activity of vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs). This compound has been shown to have anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
実験室実験の利点と制限
13-cis-12-(3'-Carboxyphenyl)retinoic acid has several advantages for lab experiments, including its high purity and solubility in organic solvents. However, it also has some limitations, such as its relatively low stability in aqueous solutions and its potential for toxicity at high concentrations.
将来の方向性
There are several future directions for 13-cis-12-(3'-Carboxyphenyl)retinoic acid research, including the development of more stable analogs with improved pharmacokinetic properties, the investigation of its potential in combination with other therapies, and the exploration of its role in other diseases beyond cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
合成法
13-cis-12-(3'-Carboxyphenyl)retinoic acid can be synthesized through a multi-step process that involves the reaction of retinaldehyde with 3'-carboxyphenylboronic acid, followed by oxidation and reduction reactions. The final product is a white crystalline powder that is soluble in organic solvents.
科学的研究の応用
13-cis-12-(3'-Carboxyphenyl)retinoic acid has been extensively studied for its potential in treating cancer, particularly in combination with other chemotherapeutic agents. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and suppress tumor growth in various cancer models. This compound has also been investigated for its potential in treating other diseases such as psoriasis, acne, and Alzheimer's disease.
特性
CAS番号 |
141948-79-0 |
|---|---|
分子式 |
C10H12O3 |
分子量 |
420.5 g/mol |
IUPAC名 |
3-[(1Z,3Z,5E,7E)-1-carboxy-2,6-dimethyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-1,3,5,7-tetraen-3-yl]benzoic acid |
InChI |
InChI=1S/C27H32O4/c1-18(12-14-24-19(2)8-7-15-27(24,4)5)11-13-23(20(3)16-25(28)29)21-9-6-10-22(17-21)26(30)31/h6,9-14,16-17H,7-8,15H2,1-5H3,(H,28,29)(H,30,31)/b14-12+,18-11+,20-16-,23-13- |
InChIキー |
XKKDQOHDTASHCE-PAZAWXFKSA-N |
異性体SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C(\C2=CC(=CC=C2)C(=O)O)/C(=C\C(=O)O)/C)/C |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=C(C2=CC(=CC=C2)C(=O)O)C(=CC(=O)O)C)C |
正規SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=C(C2=CC(=CC=C2)C(=O)O)C(=CC(=O)O)C)C |
その他のCAS番号 |
141948-79-0 |
同義語 |
13-cis-12-(3'-carboxyphenyl)retinoic acid 4-(3-carboxyphenyl)-3,7-dimethyl-9-(2,6,6-trimethyl-1-cyclohexen-1-yl)-2Z,4E,6E,8E-nonatetraenoic acid BMS 181162 BMS-181162 BMS181162 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4,5-trimethoxybenzamide](/img/structure/B235578.png)
![5-Acetamido-2-[[6-[5-acetamido-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-(1,2,4,5-tetrahydroxy-6-oxohexan-3-yl)oxyoxan-4-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B235582.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B235589.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methoxybenzamide](/img/structure/B235591.png)

![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromonicotinamide](/img/structure/B235594.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4-dimethylbenzamide](/img/structure/B235597.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-ethylbenzamide](/img/structure/B235613.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4-dimethoxybenzamide](/img/structure/B235622.png)

